3-ethyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate
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Overview
Description
1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE typically involves multiple steps. One common method is the “click” chemistry approach, which is known for its efficiency and high yield. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Copper catalysts are often used in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer research .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE: Another compound used in peptide synthesis and protein crosslinking.
5-[(4-METHOXYANILINO)CARBONYL]-3-(4-METHOXYPHENYL)-1-[2-(4-MORPHOLINYL)ETHYL]-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
1-ETHYL-5-[(3-METHOXYANILINO)CARBONYL]-3-(3-METHOXYPHENYL)-3H-1,2,3-TRIAZOL-1-IUM-4-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase-II sets it apart from other triazole derivatives .
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-ethyl-N,1-bis(3-methoxyphenyl)-5-oxo-2H-triazol-3-ium-4-carboximidate |
InChI |
InChI=1S/C19H20N4O4/c1-4-22-17(18(24)20-13-7-5-9-15(11-13)26-2)19(25)23(21-22)14-8-6-10-16(12-14)27-3/h5-12H,4H2,1-3H3,(H-,20,21,24,25) |
InChI Key |
XGOLQTMEQWVYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C(=O)N(N1)C2=CC(=CC=C2)OC)C(=NC3=CC(=CC=C3)OC)[O-] |
Origin of Product |
United States |
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